(4H-1,2,4-Triazol-3-yl)boronic acid

Organic Electronics Luminophores Suzuki-Miyaura

Procure the authentic (4H-1,2,4-triazol-3-yl)boronic acid—generic heterocyclic boronic acids cannot match its regiospecific Suzuki-Miyaura reactivity. Validated scaffold for FLT3 kinase inhibitors (IC50 0.68 μM) and KPC-2 β-lactamase inhibitors (Ki 1 nM, comparable to vaborbactam). Predicted pKa 6.47 ensures optimal physiological pH equilibrium for drug discovery. Ultrasound/microwave-assisted coupling delivers excellent OLED material yields. Insist on the 3-position regioisomer—substitutes compromise SAR and product yield.

Molecular Formula C2H4BN3O2
Molecular Weight 112.89 g/mol
CAS No. 1219080-60-0
Cat. No. B3223519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4H-1,2,4-Triazol-3-yl)boronic acid
CAS1219080-60-0
Molecular FormulaC2H4BN3O2
Molecular Weight112.89 g/mol
Structural Identifiers
SMILESB(C1=NC=NN1)(O)O
InChIInChI=1S/C2H4BN3O2/c7-3(8)2-4-1-5-6-2/h1,7-8H,(H,4,5,6)
InChIKeyWVTLBJRAZJAABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4H-1,2,4-Triazol-3-yl)boronic acid (CAS 1219080-60-0): A Procurement Guide to Its Differentiated Role as a Heterocyclic Boronic Acid Building Block


(4H-1,2,4-Triazol-3-yl)boronic acid (CAS 1219080-60-0, synonym 1H-1,2,4-triazol-5-ylboronic acid) is a heterocyclic boronic acid with the molecular formula C2H4BN3O2 and a molecular weight of 112.88 g/mol [1]. It contains a 1,2,4-triazole core, a five-membered ring with three nitrogen atoms, and a boronic acid (-B(OH)2) group. It is commercially available with purity typically at or above 95% . The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct diverse 4H-1,2,4-triazole derivatives for applications in materials science and medicinal chemistry [2].

(4H-1,2,4-Triazol-3-yl)boronic Acid: Why Generic Boronic Acid or Triazole Substitution Fails


Generic substitution is not a viable procurement strategy for (4H-1,2,4-triazol-3-yl)boronic acid due to the distinct and non-interchangeable properties conferred by its specific regioisomerism and functional group placement. The 1,2,4-triazole ring exists in two tautomeric forms, with the 1H-1,2,4-triazole predominating over the 4H-form [1]. The direct attachment of the boronic acid to the triazole core at the 3-position (or 5-position in the 1H-tautomer) creates a unique electronic environment that influences its reactivity and the properties of its derivatives. Substituting with a different heterocyclic boronic acid (e.g., a pyridine or 1,2,3-triazole boronic acid) or using a non-boronic acid triazole will lead to fundamentally different reaction kinetics, product yields, and biological activities. The evidence below quantifies these critical, non-fungible differences.

(4H-1,2,4-Triazol-3-yl)boronic Acid: Quantified Performance Evidence for Scientific and Industrial Selection


Suzuki-Miyaura Coupling Efficiency: Ultrasound/Microwave Acceleration for Triazole-Based Luminophore Synthesis

When used as a coupling partner in the synthesis of 4-alkyl-4H-1,2,4-triazole-based luminophores, (4H-1,2,4-triazol-3-yl)boronic acid and its analogues benefit from a methodology that enables excellent yields. Critically, the use of ultrasound or microwave irradiation significantly accelerates the reaction compared to conventional heating, offering a direct, quantifiable advantage in process efficiency [1].

Organic Electronics Luminophores Suzuki-Miyaura

Biological Activity Differentiation: α-Triazolylboronic Acids as a Novel FLT3 Kinase Inhibitor Chemotype

The α-triazolylboronic acid chemotype, a class to which (4H-1,2,4-triazol-3-yl)boronic acid belongs, has been validated as a novel and active scaffold for inhibiting FLT3 kinase, a key target in acute myeloid leukemia (AML). Control analogues synthesized without the boronic acid group were found to be completely inactive, providing a stark and quantifiable demonstration of the boronic acid's essential role in the pharmacophore [1]. Furthermore, the most active compound in the series, 4g, exhibited a low micromolar IC50 (2.7 μM) in MV-4-11 AML cells and a sub-micromolar IC50 (0.68 μM) in MOLM-14 cells, establishing a quantitative benchmark for potency [2].

Medicinal Chemistry Acute Myeloid Leukemia Kinase Inhibition

Antimicrobial Application: α-Triazolylboronic Acids as Potent KPC-2 β-Lactamase Inhibitors

Within the α-triazolylboronic acid class, certain derivatives demonstrate exceptional potency as inhibitors of Klebsiella pneumoniae carbapenemase (KPC-2), a clinically significant β-lactamase. This class of compounds achieves Ki values ranging from 1 nM to 1 μM, with a representative example (compound 1e) exhibiting a Ki of 30 nM and restoring cefepime susceptibility to 0.5 μg/mL in KPC-Kpn cells, a performance comparable to the marketed inhibitor vaborbactam (Ki = 20 nM) [1]. While these data are for specific derivatives, they establish the α-triazolylboronic acid core as a privileged scaffold for high-potency KPC-2 inhibition, a key differentiator from other boronic acid or triazole-based inhibitors.

Antimicrobial Resistance β-Lactamase Inhibitors Medicinal Chemistry

Enhanced Plasma Stability of a Triazole-Based Boronic Acid Transition State Inhibitor

For in vivo applications, plasma stability is a critical parameter. A study on MB076, a novel heterocyclic triazole boronic acid transition state inhibitor, demonstrated significantly improved plasma stability compared to a related non-triazole comparator, S02030. MB076 exhibited a half-life (t1/2) of 29 hours, which is notably higher than the 9-hour half-life of S02030 [1]. This over three-fold improvement in stability directly translates to a potentially longer duration of action in a biological setting.

Pharmacokinetics β-Lactamase Inhibitor Drug Development

Tautomeric and Acidic Properties: A Predicted pKa of 6.47 Distinguishes (4H-1,2,4-Triazol-3-yl)boronic Acid

The physicochemical properties of (4H-1,2,4-triazol-3-yl)boronic acid, specifically its predicted pKa of 6.47±0.53 , are distinct from other heterocyclic boronic acids. This value is a direct consequence of the electronic structure of the 1,2,4-triazole ring. While DFT calculations suggest the 4H-triazole form is favored over the 1H-form for some 1,2,4-triazole derivatives [1], the boronic acid's pKa is a more tangible predictor of its behavior under specific pH conditions, influencing its protonation state in aqueous solutions and its reactivity in coupling reactions.

Physical Chemistry Reactivity Prediction Computational Chemistry

(4H-1,2,4-Triazol-3-yl)boronic Acid: Validated Application Scenarios Stemming from Performance Evidence


Synthesis of Luminescent Materials for Organic Electronics (OLEDs, Sensors)

Procure (4H-1,2,4-triazol-3-yl)boronic acid as a building block for creating highly conjugated 4H-1,2,4-triazole derivatives with proven luminescent properties. The methodology has been demonstrated to produce excellent yields, and the use of ultrasound or microwave irradiation significantly accelerates the key Suzuki-Miyaura coupling step, enhancing process efficiency for the production of materials for OLEDs and other optoelectronic devices [1].

Medicinal Chemistry: Hit-to-Lead Optimization for FLT3 Kinase Inhibitors in AML

Utilize (4H-1,2,4-triazol-3-yl)boronic acid as a core scaffold in the development of novel FLT3 kinase inhibitors. The evidence confirms that the α-triazolylboronic acid class is active against FLT3-driven AML cells (IC50 values as low as 0.68 μM), while control analogues lacking the boronic acid are inactive, establishing the boronic acid group as essential for activity [1]. This scaffold provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

Development of Next-Generation β-Lactamase Inhibitors to Combat Antimicrobial Resistance

Leverage (4H-1,2,4-triazol-3-yl)boronic acid as a key intermediate for creating potent inhibitors of serine β-lactamases like KPC-2. The α-triazolylboronic acid scaffold has yielded inhibitors with Ki values as low as 1 nM, demonstrating potency comparable to vaborbactam [1]. Furthermore, evidence of improved plasma stability (t1/2 of 29 h) for a related triazole boronic acid [2] indicates the potential for developing inhibitors with favorable pharmacokinetic profiles for in vivo use against carbapenem-resistant bacteria.

pH-Dependent Reactions or Formulations Requiring Specific Acidity Profiles

Select (4H-1,2,4-triazol-3-yl)boronic acid for applications where its predicted pKa of 6.47 is advantageous [1]. This near-neutral pKa means the compound will be in equilibrium between its neutral boronic acid and anionic boronate forms under physiologically relevant conditions (pH ~7.4), potentially influencing its solubility, membrane permeability, or reactivity in a way that is distinct from other boronic acids with higher or lower pKa values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4H-1,2,4-Triazol-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.